Mitorubrinic acid is primarily sourced from fungal species. Notably, it has been isolated from mutant strains of Penicillium vermiculatum, where it was found alongside other metabolites like vermistatin . Additionally, the biosynthesis of mitorubrinic acid involves specific polyketide synthase genes, such as pks11 and pks12, which play critical roles in its production within fungi .
Mitorubrinic acid belongs to the azaphilone class of compounds, which are characterized by a fused ring structure containing both carbon and nitrogen atoms. This classification highlights its significance within a broader category of natural products known for diverse biological activities, including antimicrobial and antifungal effects .
The synthesis of mitorubrinic acid has been achieved through various methods, with total synthesis being a prominent approach. A notable synthesis route involves starting from an isocoumarin intermediate. The process includes several key steps:
The total synthesis consists of 12 steps, utilizing various reagents such as selenium dioxide for oxidation and tetra-n-butylammonium fluoride for desilylation. The synthetic pathway exemplifies the complexity involved in constructing the azaphilone core structure while maintaining functional groups necessary for biological activity .
Mitorubrinic acid features a complex molecular structure characterized by multiple ring systems and functional groups. The core structure consists of an azaphilone framework, which includes a fused benzene-like ring with a nitrogen atom integrated into the system.
The molecular formula for mitorubrinic acid is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. NMR spectroscopy has been employed to elucidate its structure, providing insights into the arrangement of atoms within the molecule .
Mitorubrinic acid participates in various chemical reactions that highlight its reactivity and potential applications:
The reactions involving mitorubrinic acid often require careful control of conditions such as temperature and pH to optimize yields and purities. Techniques like nuclear magnetic resonance spectroscopy are essential for monitoring these reactions and confirming product structures.
Mitorubrinic acid exhibits biological activity primarily through its antifungal properties. Its mechanism of action involves disrupting cellular processes in fungal pathogens, likely through interference with cell wall synthesis or function.
Research indicates that compounds similar to mitorubrinic acid can inhibit fungal growth by targeting specific metabolic pathways essential for survival. This makes it a candidate for further exploration in drug development against fungal infections .
Mitorubrinic acid typically appears as a solid at room temperature with specific melting points that can vary based on purity and crystallization conditions.
Relevant analytical techniques such as high-performance liquid chromatography are utilized to assess these properties systematically .
Mitorubrinic acid has significant scientific applications due to its antifungal properties:
Mitorubrinic acid is a yellow azaphilone pigment biosynthesized exclusively by filamentous fungi, serving as a secondary metabolite with diverse biological functions. Taxonomically, its production is documented across multiple genera within the Ascomycota phylum, predominantly in Penicillium species. The thermophilic dimorphic fungus Penicillium marneffei (reclassified as Talaromyces marneffei) represents a significant source, where it is coproduced with the red pigment monascorubrin via the polyketide synthase gene cluster pks3 [5] [7]. Other prolific producers include Penicillium funiculosum (strain CCM F-8080) and Penicillium vermiculatum (strain IV/5), both optimized for high-yield synthesis under specific fermentation conditions [4] [6]. The distribution of mitorubrinic acid across these species underscores evolutionary conservation of its biosynthetic pathway, which is linked to polyketide synthase (PKS) enzymes encoded by phylogenetically diverse gene clusters [5].
Table 1: Fungal Producers of Mitorubrinic Acid
Fungal Species | Strain Designation | Taxonomic Notes |
---|---|---|
Penicillium marneffei | Wild-type | Thermal dimorphic pathogen; genome sequenced |
Penicillium funiculosum | CCM F-8080 | Mutant strain optimized for production |
Penicillium vermiculatum | IV/5 | Studied for parallel vermistatin synthesis |
Curvularia spp. | Not specified | Associated with azaphilone diversity |
The discovery of mitorubrinic acid traces to late 20th-century investigations into fungal pigments. Initial structural insights emerged in the 1990s through studies of Penicillium vermiculatum, where it was isolated alongside the metabolite vermistatin [6]. Systematic characterization accelerated in 2000 when Proksa et al. established optimized production protocols using Penicillium funiculosum CCM F-8080. Key findings included:
Table 2: Key Historical Advances in Mitorubrinic Acid Research
Year | Milestone | Species | Reference |
---|---|---|---|
1994 | First isolation and preliminary structural analysis | P. vermiculatum | [6] |
1997 | Production optimization with urea/nitrogen sources | P. vermiculatum IV/5 | [6] |
2000 | Glucose/ammonium phosphate optimization; trypsin inhibition | P. funiculosum CCM F-8080 | [4] |
2014 | pks3 gene cluster identification | P. marneffei | [7] |
Mitorubrinic acid belongs to the hydrogenated azaphilone subclass, characterized by a highly oxygenated bicyclic core fused to a pyranoquinone system. Its molecular framework (C₂₁H₁₆O₉) features:
Genetically, biosynthesis is governed by a non-reducing PKS cluster (e.g., pks3 in P. marneffei), which encodes ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. This cluster orchestrates assembly of the octaketide backbone prior to oxidative modifications and ring cyclization [5] [7]. Chemotaxonomically, mitorubrinic acid clusters with "yellow pigments" in fungi, contrasting the red azaphilones (e.g., monascorubrin) derived from identical precursors but differing in oxygenation and side-chain saturation [7] [8].
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